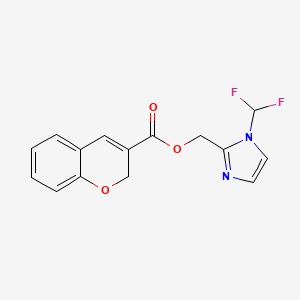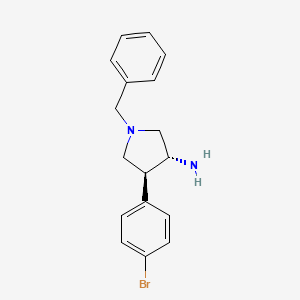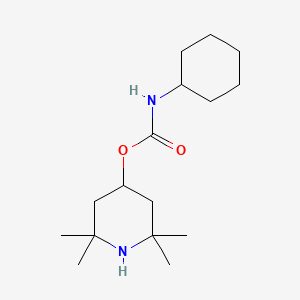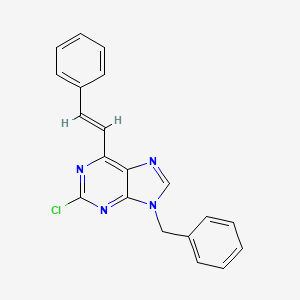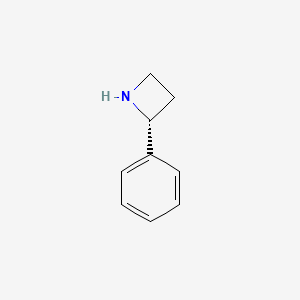
(R)-2-phenylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-phenylazetidine is a chiral azetidine derivative characterized by a four-membered ring structure with a phenyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of N-alkylated 2-amino-1-phenylethanol under basic conditions can yield ®-2-phenylazetidine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-phenylazetidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert ®-2-phenylazetidine to its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinones, while substitution reactions can produce N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
®-2-phenylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing novel therapeutic agents.
Industry: ®-2-phenylazetidine is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-phenylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial research, ®-2-phenylazetidine may inhibit bacterial enzymes, disrupting essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylazetidine: The non-chiral analog of ®-2-phenylazetidine.
N-alkylazetidines: Compounds with various alkyl groups attached to the nitrogen atom.
Azetidinones: Oxidized derivatives of azetidines.
Uniqueness
®-2-phenylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and drug development. The presence of the phenyl group also enhances its reactivity and potential biological activity compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C9H11N |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(2R)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |
Clé InChI |
CLNGGMJEJSANIE-SECBINFHSA-N |
SMILES isomérique |
C1CN[C@H]1C2=CC=CC=C2 |
SMILES canonique |
C1CNC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




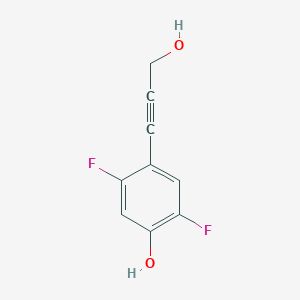
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
